BenchChemオンラインストアへようこそ!

Fmoc-D-Glu-OtBu

Chiral Purity Peptide Synthesis Stereochemical Integrity

Procure Fmoc-D-Glu-OtBu to guarantee chiral integrity in D-peptide synthesis. This derivative's orthogonal Fmoc/tBu protection is uniquely compatible with acid-labile modifications, unlike Boc-D-Glu-OtBu which requires harsh deprotection, or Fmoc-D-Glu-OH which risks aspartimide formation. High enantiomeric purity (≥99.5% available) is critical for therapeutic peptide development, ensuring correct stereochemistry and biological activity. Standardized quality minimizes batch-to-batch variability for multi-gram to kilo-scale SPPS campaigns.

Molecular Formula C24H27NO6
Molecular Weight 425,48 g/mole
CAS No. 109745-15-5
Cat. No. B557679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Glu-OtBu
CAS109745-15-5
SynonymsFmoc-D-Glu-OtBu; 109745-15-5; (R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoicacid; AmbotzFAA1625; SCHEMBL7423331; CTK8F0744; MolPort-003-987-292; ZINC2555082; CF-490; AJ-39694; AK-49246; KB-52041; RT-012939; TL8005535; FT-0658175; ST24047254; I06-1807; J-300120; Q-101545
Molecular FormulaC24H27NO6
Molecular Weight425,48 g/mole
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C24H27NO6/c1-24(2,3)31-22(28)20(12-13-21(26)27)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,27)/t20-/m1/s1
InChIKeyGOPWHXPXSPIIQZ-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Glu-OtBu CAS 109745-15-5: Standard Fmoc-SPPS Building Block for D-Glutamic Acid Incorporation


Fmoc-D-Glu-OtBu (CAS 109745-15-5), chemically N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-glutamic acid alpha-tert-butyl ester, is a protected D-amino acid derivative widely employed as a standard building block in Fmoc-based solid-phase peptide synthesis (SPPS) . It features the base-labile Fmoc group on the α-amino terminus and an acid-labile tert-butyl (OtBu) ester protecting the side-chain γ-carboxyl group . This orthogonal protection scheme enables selective deprotection and stepwise chain elongation under mild conditions, making it essential for the incorporation of D-glutamic acid residues into synthetic peptides [1].

Why Fmoc-D-Glu-OtBu Cannot Be Interchanged with Generic Glutamic Acid Derivatives in Peptide Synthesis


While multiple protected glutamic acid derivatives exist for peptide synthesis, Fmoc-D-Glu-OtBu occupies a specific and non-interchangeable niche defined by three orthogonal parameters: (1) stereochemistry (D-enantiomer), (2) N-terminal protecting group (Fmoc), and (3) side-chain protecting group (OtBu). Simple substitution with Fmoc-L-Glu-OtBu (the L-enantiomer) yields peptides of opposite chirality, profoundly altering biological activity and conformational stability [1]. Replacing the Fmoc group with Boc (e.g., Boc-D-Glu-OtBu) necessitates a switch from Fmoc/tBu to Boc/Bzl orthogonal protection strategies, which employ harsher acidolytic cleavage conditions and are incompatible with acid-sensitive sequences . Using an unprotected side-chain analog (e.g., Fmoc-D-Glu-OH) introduces a free γ-carboxyl group that participates in unwanted side reactions (e.g., aspartimide formation, branching) during coupling, drastically reducing yield and purity . The quantitative evidence below demonstrates why this specific building block is essential for achieving high-fidelity D-peptide synthesis.

Quantitative Differentiation of Fmoc-D-Glu-OtBu: A Comparative Evidence Guide for Procurement


Enantiomeric Purity: ≥99.5% vs. L-Enantiomer Impurity Limits

Fmoc-D-Glu-OtBu from the Novabiochem® product line is specified with an enantiomeric purity of ≥99.5% (area/area), corresponding to ≤0.5% contamination by the L-enantiomer . In contrast, generic or lower-grade suppliers often specify only chemical purity (e.g., ≥98% HPLC) without guaranteeing enantiomeric excess, which can lead to unpredictable racemization during coupling . The L-enantiomer impurity level is critical because even trace amounts of the wrong stereoisomer can compromise the biological activity and structural integrity of D-peptide therapeutics.

Chiral Purity Peptide Synthesis Stereochemical Integrity

HPLC Purity: 99.84% vs. Standard 95-98% Commercial Grades

High-purity grades of Fmoc-D-Glu-OtBu are available with HPLC purity specifications as high as 99.84% , compared to standard commercial offerings that typically guarantee only 95-98% purity . The difference of 1.84-4.84% absolute purity translates to a corresponding reduction in side-product formation during peptide assembly. In a 20-mer peptide synthesis with 99% average coupling efficiency, a 2% impurity in each building block can reduce overall yield by approximately 18% [1].

Chemical Purity HPLC Peptide Yield

Storage Stability: 3 Years at -20°C vs. Shorter Stability of Unprotected Analogs

Fmoc-D-Glu-OtBu demonstrates excellent long-term storage stability when stored as a powder at -20°C, with a specified shelf life of 3 years under these conditions . In contrast, the unprotected analog Fmoc-D-Glu-OH, while stable at -20°C for 3 years in powder form, shows significantly reduced stability in solution (only 6 months at -20°C) [1]. This difference in stability profile impacts inventory management and experimental reproducibility, particularly for laboratories that prepare stock solutions for automated synthesizers.

Storage Stability Shelf Life Supply Chain

Protection Orthogonality: Fmoc/tBu vs. Boc/Bzl Strategy Compatibility

Fmoc-D-Glu-OtBu is designed specifically for the Fmoc/tBu orthogonal protection strategy, where the Fmoc group is removed under mild basic conditions (20% piperidine in DMF) while the tBu ester remains intact, being cleaved only under strong acid (e.g., 95% TFA) at the final deprotection step . This contrasts with Boc-D-Glu-OtBu, which is used in Boc/Bzl chemistry where both protecting groups are acid-labile but require different acid strengths (TFA for Boc, HF for Bzl), a harsher regimen incompatible with acid-sensitive peptides and glycosylated sequences [1]. The Fmoc/tBu approach allows for the synthesis of peptides containing acid-sensitive modifications (e.g., phosphorylation, sulfation) that would be destroyed under Boc chemistry conditions.

Orthogonal Protection SPPS Strategy Acid Sensitivity

Optimal Application Scenarios for Fmoc-D-Glu-OtBu in Peptide Science and Drug Discovery


Synthesis of D-Amino Acid-Containing Therapeutic Peptides

Fmoc-D-Glu-OtBu is the building block of choice for introducing D-glutamic acid residues into peptide therapeutics. D-amino acids confer enhanced resistance to proteolytic degradation, improving in vivo half-life and oral bioavailability [1]. The high enantiomeric purity (≥99.5%) of Novabiochem®-grade material is critical for ensuring that the final peptide product exhibits the intended stereochemical and biological properties, as even trace L-enantiomer contamination can alter target binding affinity and pharmacokinetic profiles.

Construction of Acid-Sensitive or Post-Translationally Modified Peptides

The Fmoc/tBu orthogonal protection scheme is ideal for synthesizing peptides containing acid-labile modifications such as phosphorylated residues, sulfated tyrosines, or glycosylated amino acids [2]. The mild basic conditions used for Fmoc removal preserve these sensitive functionalities, while the tBu ester remains intact until final global deprotection with TFA . This capability is essential for preparing biologically relevant peptide probes and therapeutic candidates that require specific post-translational modifications for activity.

Large-Scale Peptide API Manufacturing

For industrial-scale peptide production, the consistent quality and high purity (≥99.84% HPLC) of Fmoc-D-Glu-OtBu from established suppliers like Bachem minimize batch-to-batch variability and reduce downstream purification burdens. The long-term powder stability (3 years at -20°C) simplifies inventory management and ensures reliable supply for multi-kilogram synthesis campaigns. The widespread adoption of Fmoc-SPPS in pharmaceutical manufacturing makes this building block a standard, low-risk procurement item.

Research on D-Peptide Inhibitors of Protein-Protein Interactions

D-Peptides are emerging as promising tools for inhibiting protein-protein interactions (PPIs) due to their metabolic stability and unique binding topologies [1]. Fmoc-D-Glu-OtBu enables the rapid, automated synthesis of D-peptide libraries using standard Fmoc-SPPS protocols . The availability of high-purity building blocks with guaranteed stereochemical integrity ensures that screening hits are not artifacts of racemization or impurity-derived side products, accelerating the discovery of novel PPI inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-D-Glu-OtBu

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.